
H-Val-PNA.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-PNA.HCl typically involves the coupling of L-Valine with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
H-Val-PNA.HCl undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin, chymotrypsin, and elastase are commonly used for hydrolysis reactions.
Reduction: Reducing agents like hydrogen gas and Pd/C are used under mild conditions to reduce the nitro group.
Major Products Formed
Applications De Recherche Scientifique
H-Val-PNA.HCl has a wide range of applications in scientific research:
Biochemistry: It is used as a chromogenic substrate to study the activity of proteolytic enzymes such as trypsin, chymotrypsin, and elastase.
Medicine: It is used in diagnostic assays to measure enzyme activity in clinical samples.
Pharmacology: It is used in drug discovery and development to screen for enzyme inhibitors.
Industrial Applications: It is used in quality control assays in the pharmaceutical and biotechnology industries.
Mécanisme D'action
H-Val-PNA.HCl acts as a substrate for proteolytic enzymes. When these enzymes cleave the peptide bond in this compound, 4-nitroaniline is released. The release of 4-nitroaniline can be quantitatively measured due to its chromogenic properties, allowing researchers to determine the activity of the enzyme. The molecular targets are the active sites of the proteolytic enzymes, and the pathway involves the hydrolysis of the peptide bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-D-Val-Leu-Lys-pNA·2HCl: Another chromogenic substrate used for plasmin activity assays.
H-D-Phe-Pip-Arg-pNA·2HCl: Used for thrombin activity assays.
N-Bz-Ile-Glu-Gly-Arg-pNA·HCl: Used for Factor Xa activity assays.
Uniqueness
H-Val-PNA.HCl is unique due to its specificity for certain proteolytic enzymes and its chromogenic properties, which make it an excellent substrate for enzyme activity assays. Its ability to release 4-nitroaniline upon hydrolysis allows for easy and accurate measurement of enzyme activity .
Propriétés
IUPAC Name |
2-amino-3-methyl-N-(4-nitrophenyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17;/h3-7,10H,12H2,1-2H3,(H,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTMFJBVZIWWCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
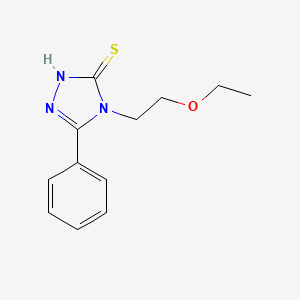

![7-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15327926.png)
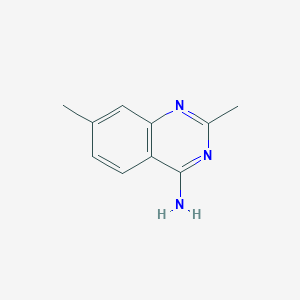

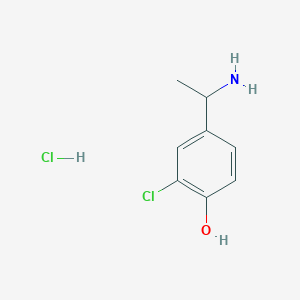


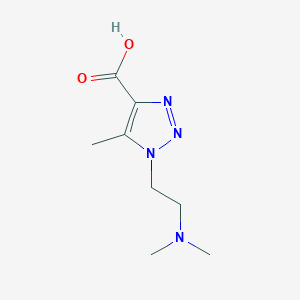
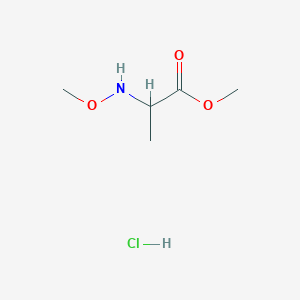

![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl imidothiocarbamate metanesulfonate](/img/structure/B15327976.png)

![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B15328009.png)
